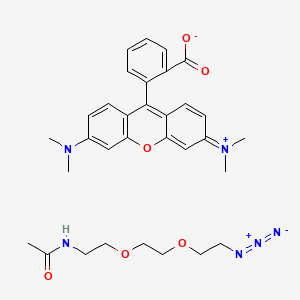
Tamra-peg2-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamra-peg2-N3 is a dye derivative of tetramethylrhodamine (TAMRA) containing four polyethylene glycol (PEG) units. It is commonly used in various scientific research applications due to its fluorescent properties. The compound contains an alkyne group (N3) that allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tamra-peg2-N3 is synthesized by attaching PEG units to the TAMRA dye. The synthesis involves the following steps:
Activation of TAMRA: The TAMRA dye is first activated by converting it into a reactive intermediate.
PEGylation: The activated TAMRA is then reacted with PEG units to form the PEGylated TAMRA derivative.
Introduction of Alkyne Group: The final step involves introducing the alkyne group (N3) to the PEGylated TAMRA.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of TAMRA: Large quantities of TAMRA are activated using suitable reagents.
PEGylation in Bulk: The activated TAMRA is reacted with PEG units in large reactors.
Introduction of Alkyne Group: The alkyne group is introduced to the PEGylated TAMRA in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Tamra-peg2-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the alkyne group of this compound and an azide group.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAc Reaction: Common reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in an aqueous solution at room temperature.
SPAAC Reaction: Common reagents include DBCO or BCN derivatives.
Major Products Formed
CuAAc Reaction: The major product is a triazole ring formed between the alkyne group of this compound and an azide group.
SPAAC Reaction: The major product is a triazole ring formed between the alkyne group of this compound and a DBCO or BCN group.
Scientific Research Applications
Tamra-peg2-N3 has a wide range of scientific research applications, including:
Chemistry: It is used as a fluorescent dye in various chemical reactions and assays.
Biology: It is used for labeling and detecting biomolecules in biological samples.
Medicine: It is used in diagnostic assays and imaging techniques.
Industry: It is used in the development of fluorescent probes and sensors
Mechanism of Action
Tamra-peg2-N3 exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for detecting and imaging biomolecules. The alkyne group allows it to undergo click chemistry reactions, enabling the labeling and detection of target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Carboxytetramethylrhodamine Azide: This compound is similar to Tamra-peg2-N3 but lacks the PEG units.
Tetramethylrhodamine Alkyne: This compound is similar to this compound but lacks the PEG units and the alkyne group.
Uniqueness
This compound is unique due to the presence of PEG units, which enhance its solubility and stability in aqueous solutions. The alkyne group allows it to undergo click chemistry reactions, making it versatile for various applications .
Properties
Molecular Formula |
C32H38N6O6 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C8H16N4O3/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-8(13)10-2-4-14-6-7-15-5-3-11-12-9/h5-14H,1-4H3;2-7H2,1H3,(H,10,13) |
InChI Key |
NJKFVGAZCGIYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCN=[N+]=[N-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















